molecular formula C6H7N3O2 B13138502 6-Methyl-2-nitropyridin-3-amine

6-Methyl-2-nitropyridin-3-amine

Cat. No.: B13138502
M. Wt: 153.14 g/mol
InChI Key: HLDGNLVPHLCBEB-UHFFFAOYSA-N
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Description

6-Methyl-2-nitropyridin-3-amine is a pyridine derivative characterized by a methyl group at position 6, a nitro group at position 2, and an amine group at position 3. The nitro group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring and influencing reactivity. The amine at position 3 may participate in hydrogen bonding, affecting solubility and intermolecular interactions .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

6-methyl-2-nitropyridin-3-amine

InChI

InChI=1S/C6H7N3O2/c1-4-2-3-5(7)6(8-4)9(10)11/h2-3H,7H2,1H3

InChI Key

HLDGNLVPHLCBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-2-nitropyridin-3-amine can be synthesized through several methods. One common approach involves the nitration of 6-methylpyridin-3-amine using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the reaction of 6-methyl-3-pyridylamine with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid. This reaction also requires careful control of temperature and pH to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 6-methyl-2-nitropyridin-3-amine often involves large-scale nitration processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or hydrazine hydrate.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions, such as using potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or hydrazine hydrate.

    Substitution: Ammonia or primary amines in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 6-Methyl-2,3-diaminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 6-Carboxy-2-nitropyridin-3-amine.

Scientific Research Applications

6-Methyl-2-nitropyridin-3-amine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies exploring the biological activity of nitroaromatic compounds and their interactions with biological macromolecules.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-nitropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological targets. The amine group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter electronic properties and reactivity. Key comparisons include:

6-Methylpyridin-3-amine
  • Structure : Methyl at position 6, amine at 3; lacks nitro group.
  • Properties: Crystallizes in monoclinic space group $P2_1/n$ with intermolecular N–H···N hydrogen bonds .
  • Comparison : Absence of nitro group increases electron density on the ring, favoring electrophilic substitution at positions ortho/para to the amine. Methyl group enhances steric bulk but reduces polarity compared to nitro derivatives.
6-Nitropyridin-3-amine
  • Structure : Nitro at position 6, amine at 3.
  • Properties : Molecular weight 139.11; nitro group at position 6 directs further substitution to positions 2 or 4 due to meta-directing effects .
  • Comparison : Nitro at position 6 versus 2 in the target compound creates distinct electronic environments. The target compound’s nitro at position 2 may increase electrophilicity at position 4 or 5.
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine
  • Structure : Chloro at 6, nitro at 3, isopropylamine at 2.
  • Properties : Intermediate in anticancer drug synthesis; intramolecular N–H···O hydrogen bonding stabilizes planar conformation .
  • Isopropylamine at position 2 may hinder steric accessibility for reactions.

Functional Group Modifications

N-Methyl-6-nitropyridin-3-amine
  • Structure : Methylated amine at position 3, nitro at 6.
  • Properties : Molecular weight 153.14; reduced hydrogen-bonding capacity due to N-methylation, likely increasing lipophilicity .
  • Comparison : Methylation of the amine in the target compound (if applicable) would similarly reduce solubility but improve metabolic stability.
6-Methoxy-5-methylpyridin-3-amine
  • Structure : Methoxy at 6, methyl at 5, amine at 3.
  • Properties : Methoxy group enhances solubility via polar interactions; used in pharmaceutical research .
  • Comparison : Methoxy vs. nitro substituents dramatically alter electronic and solubility profiles. Nitro groups are more electron-withdrawing, whereas methoxy groups are electron-donating.

Data Table: Key Comparisons

Compound Substituents (Positions) Molecular Weight Key Properties/Applications Evidence Citations
6-Methyl-2-nitropyridin-3-amine 6-Me, 2-NO₂, 3-NH₂ 153.14 (calc.) Hypothesized high lipophilicity -
6-Methylpyridin-3-amine 6-Me, 3-NH₂ 108.14 Hydrogen-bonded crystal structure
6-Nitropyridin-3-amine 6-NO₂, 3-NH₂ 139.11 Meta-directing nitro group
N-Methyl-6-nitropyridin-3-amine 6-NO₂, 3-NHMe 153.14 Reduced solubility, higher toxicity
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine 6-Cl, 3-NO₂, 2-NHiPr 229.65 Anticancer drug intermediate

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